3-Bromo-5-ethoxy-4-methoxybenzonitrile

Übersicht

Beschreibung

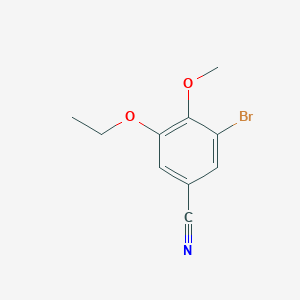

3-Bromo-5-ethoxy-4-methoxybenzonitrile: is an organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.10 g/mol It is a derivative of benzonitrile, featuring bromine, ethoxy, and methoxy substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile typically involves the bromination of 5-ethoxy-4-methoxybenzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-Bromo-5-ethoxy-4-methoxybenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate the substitution of the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that compounds with similar structures to 3-Bromo-5-ethoxy-4-methoxybenzonitrile may exhibit notable biological activities. These include:

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound could possess anti-inflammatory effects, which are critical in developing treatments for chronic inflammatory diseases.

- Anticancer Activity : Similar compounds have been explored for their potential to inhibit cancer cell proliferation, making them candidates for further investigation in oncology research.

The specific mechanisms of action remain under investigation, but the interactions of the compound's functional groups with biological targets are believed to play a significant role in its therapeutic potential.

Chemical Synthesis

Building Block for Organic Synthesis

this compound serves as an important intermediate in various synthetic pathways. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for constructing complex organic frameworks. This versatility allows it to be utilized in synthesizing more complex molecules, which is essential in both academic research and industrial applications .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Bromination : Introduction of the bromine atom.

- Alkylation : Addition of ethoxy and methoxy groups.

- Nitrile Formation : Conversion of the appropriate precursor into the benzonitrile structure.

These methods highlight the compound's versatility as an intermediate in organic synthesis .

Material Science

Applications in Material Development

The unique chemical properties of this compound make it suitable for applications in materials science. Its structural characteristics can lead to the development of new materials with specific functionalities, such as:

- Polymer Synthesis : The compound can be used as a monomer or additive in polymer formulations, potentially enhancing properties like thermal stability or mechanical strength.

- Nanomaterials : Its reactivity may facilitate the creation of nanostructured materials with applications in electronics or photonics.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Medicinal Chemistry | Investigated anti-inflammatory properties; showed promising results in vitro. |

| Study 2 | Organic Synthesis | Demonstrated effective nucleophilic substitution reactions leading to complex organic compounds. |

| Study 3 | Material Science | Explored the use of this compound in polymer composites; improved mechanical properties observed. |

Wirkmechanismus

The mechanism of action of 3-Bromo-5-ethoxy-4-methoxybenzonitrile largely depends on its chemical reactivity and the nature of its interactions with other molecules. As a benzonitrile derivative, it can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The presence of bromine, ethoxy, and methoxy groups influences its reactivity and the pathways it follows in chemical transformations .

Vergleich Mit ähnlichen Verbindungen

- 3-Bromo-4-ethoxy-5-methoxybenzonitrile

- 2-Bromo-4-ethoxy-5-methoxybenzonitrile

- 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Comparison: 3-Bromo-5-ethoxy-4-methoxybenzonitrile is unique due to the specific positioning of its substituents on the benzene ring. This arrangement affects its chemical reactivity and the types of reactions it can undergo.

Biologische Aktivität

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a chemical compound with potential biological activities, particularly in medicinal chemistry. Its structure includes a bromine atom, ethoxy and methoxy groups, and a cyano group, which contribute to its reactivity and possible therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 256.10 g/mol. The presence of the bromine atom and functional groups (ethoxy and methoxy) influences its lipophilicity and interaction with biological targets, potentially leading to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been proposed based on structural analogs and preliminary studies:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in biochemical pathways. The hydrazide group in related compounds can form hydrogen bonds with enzymes or receptors, suggesting that this compound may also exhibit inhibitory effects.

- Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties. For instance, studies indicate that certain benzonitrile derivatives can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest .

- Anti-inflammatory Effects : The presence of ethoxy and methoxy groups in related compounds has been associated with anti-inflammatory activities, potentially through the modulation of cytokine release .

Synthesis and Biological Testing

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles to generate derivatives for testing. These derivatives can then be evaluated for their biological activity through various assays, including:

- Cytotoxicity assays : To assess the impact on cancer cell viability.

- Enzyme inhibition assays : To determine the compound's ability to inhibit specific enzymes.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other compounds that share structural features:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 3-Bromo-4-ethoxy-5-methoxybenzonitrile | Similar substitution pattern | Potential anticancer activity |

| 2-Bromo-4-isopropoxy-5-methoxybenzonitrile | Different alkyl group | Anti-inflammatory properties |

The variations in substituents can significantly affect the biological activity, highlighting the importance of structure-activity relationships (SAR) in drug development.

Eigenschaften

IUPAC Name |

3-bromo-5-ethoxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCAZYRKZVCXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404009 | |

| Record name | 3-bromo-5-ethoxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515831-52-4 | |

| Record name | 3-bromo-5-ethoxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.